molecular formula C23H26BrN7O4 B14795463 tert-Butyl (3-(5-bromo-2-(5-((5-cyanopyrazin-2-yl)amino)-1H-pyrazol-3-yl)-3-methoxyphenoxy)propyl)carbamate

tert-Butyl (3-(5-bromo-2-(5-((5-cyanopyrazin-2-yl)amino)-1H-pyrazol-3-yl)-3-methoxyphenoxy)propyl)carbamate

Katalognummer: B14795463
Molekulargewicht: 544.4 g/mol
InChI-Schlüssel: BHSFZEPCNQHPJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl (3-(5-bromo-2-(5-((5-cyanopyrazin-2-yl)amino)-1H-pyrazol-3-yl)-3-methoxyphenoxy)propyl)carbamate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a brominated phenoxy moiety, and a pyrazole ring system. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Vorbereitungsmethoden

The synthesis of tert-Butyl (3-(5-bromo-2-(5-((5-cyanopyrazin-2-yl)amino)-1H-pyrazol-3-yl)-3-methoxyphenoxy)propyl)carbamate involves multiple steps, each requiring precise reaction conditions and reagents. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include brominating agents, carbamates, and various solvents. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

tert-Butyl (3-(5-bromo-2-(5-((5-cyanopyrazin-2-yl)amino)-1H-pyrazol-3-yl)-3-methoxyphenoxy)propyl)carbamate undergoes several types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

tert-Butyl (3-(5-bromo-2-(5-((5-cyanopyrazin-2-yl)amino)-1H-pyrazol-3-yl)-3-methoxyphenoxy)propyl)carbamate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemical products.

Wirkmechanismus

The mechanism of action of tert-Butyl (3-(5-bromo-2-(5-((5-cyanopyrazin-2-yl)amino)-1H-pyrazol-3-yl)-3-methoxyphenoxy)propyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

tert-Butyl (3-(5-bromo-2-(5-((5-cyanopyrazin-2-yl)amino)-1H-pyrazol-3-yl)-3-methoxyphenoxy)propyl)carbamate can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C23H26BrN7O4

Molekulargewicht

544.4 g/mol

IUPAC-Name

tert-butyl N-[3-[5-bromo-2-[3-[(5-cyanopyrazin-2-yl)amino]-1H-pyrazol-5-yl]-3-methoxyphenoxy]propyl]carbamate

InChI

InChI=1S/C23H26BrN7O4/c1-23(2,3)35-22(32)26-6-5-7-34-18-9-14(24)8-17(33-4)21(18)16-10-19(31-30-16)29-20-13-27-15(11-25)12-28-20/h8-10,12-13H,5-7H2,1-4H3,(H,26,32)(H2,28,29,30,31)

InChI-Schlüssel

BHSFZEPCNQHPJD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NCCCOC1=CC(=CC(=C1C2=CC(=NN2)NC3=NC=C(N=C3)C#N)OC)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.